3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Brand Name:
Vulcanchem
CAS No.:
1568-80-5
VCID:
VC20936992
InChI:
InChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3
SMILES:
CC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C
Molecular Formula:
C21H24O2
Molecular Weight:
308.4 g/mol
3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
CAS No.: 1568-80-5
Cat. No.: VC20936992
Molecular Formula: C21H24O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1568-80-5 |
|---|---|
| Molecular Formula | C21H24O2 |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol |
| Standard InChI | InChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3 |
| Standard InChI Key | SICLLPHPVFCNTJ-UHFFFAOYSA-N |
| SMILES | CC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C |
| Canonical SMILES | CC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator